molecular formula C13H14BrNO4 B2777916 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide CAS No. 1798523-49-5

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide

Cat. No.: B2777916
CAS No.: 1798523-49-5
M. Wt: 328.162
InChI Key: WDQZBGHGIPQIAF-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is a compound belonging to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom and four carbon atoms. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action in biological systems .

Preparation Methods

The synthesis of 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-13(17,7-9-3-2-6-18-9)8-15-12(16)10-4-5-11(14)19-10/h2-6,17H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQZBGHGIPQIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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